molecular formula C27H29FN2O4 B12483040 Ethyl 5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Ethyl 5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12483040
M. Wt: 464.5 g/mol
InChI Key: MKRBXMGFJLYPAG-UHFFFAOYSA-N
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Description

ETHYL 5-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a benzoate core substituted with a morpholine ring, a fluorophenyl group, and an ethyl ester, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic synthesis. One common method includes:

    Formation of the Benzoate Core: The benzoate core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoate core is replaced by the morpholine group.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL 5-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Biology: The compound can be used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

ETHYL 5-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:

  • ETHYL 5-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-[({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can affect the compound’s reactivity, biological activity, and physical properties, making each compound unique in its applications.

Properties

Molecular Formula

C27H29FN2O4

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C27H29FN2O4/c1-2-33-27(31)24-17-23(11-12-25(24)30-13-15-32-16-14-30)29-18-21-5-3-4-6-26(21)34-19-20-7-9-22(28)10-8-20/h3-12,17,29H,2,13-16,18-19H2,1H3

InChI Key

MKRBXMGFJLYPAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)F)N4CCOCC4

Origin of Product

United States

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